2-Methylbutane-2,3-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

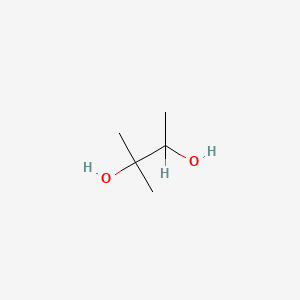

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylbutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-4(6)5(2,3)7/h4,6-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEOPBXRUBNYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871126 | |

| Record name | 2-Methylbutane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-58-7 | |

| Record name | 2-Methyl-2,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2,3-butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2,3-butanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbutane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3S)-2-Methylbutane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (3S)-2-methylbutane-2,3-diol, a chiral vicinal diol with applications in asymmetric synthesis and as a building block in the development of novel chemical entities. This document details experimental protocols, presents key characterization data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

(3S)-2-methylbutane-2,3-diol is a chiral organic compound with the molecular formula C₅H₁₂O₂. As a vicinal diol, it possesses two hydroxyl groups on adjacent carbon atoms. The stereochemistry of this molecule, specifically the (3S) configuration at the C3 chiral center, makes it a valuable asset in stereoselective synthesis, where it can be used to introduce chirality or as a chiral auxiliary. Its structural isomer, (3R)-2-methylbutane-2,3-diol, is its enantiomer. The C2 atom in 2-methylbutane-2,3-diol is achiral, meaning stereoisomers such as (2R,3R) or (2S,3S) do not exist for this compound.[1] A meso form is also not possible due to the presence of only one stereocenter.[1]

This guide will focus on the enantioselective synthesis of the (3S) isomer and its subsequent characterization using modern analytical techniques.

Synthesis of (3S)-2-Methylbutane-2,3-diol

The most effective method for the enantioselective synthesis of (3S)-2-methylbutane-2,3-diol is the Sharpless Asymmetric Dihydroxylation of a prochiral alkene, 2-methyl-2-butene (B146552). This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[2][3] For the synthesis of the (3S)-diol, the commercially available AD-mix-β is employed, which contains the chiral ligand (DHQD)₂PHAL.[2][3][4]

An alternative, though less direct, synthetic route involves the hydrolysis of (2S)-2-methyl-2,3-epoxybutane.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation allows for the syn-dihydroxylation of the double bond of 2-methyl-2-butene from a specific face, dictated by the chiral ligand in the AD-mix. The use of AD-mix-β predictably yields the (S,S) configuration for most alkenes, which in the case of 2-methyl-2-butene corresponds to the (3S) enantiomer of this compound.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 2-Methyl-2-butene

This protocol is adapted from established general procedures for the Sharpless Asymmetric Dihydroxylation.

Materials:

-

2-Methyl-2-butene

-

AD-mix-β

-

Water

-

Methanesulfonamide (B31651) (CH₃SO₂NH₂)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with a solvent mixture of tert-butanol and water (1:1, 100 mL).

-

AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent based on the alkene) are added to the solvent mixture and stirred until dissolved, resulting in a clear, biphasic solution.

-

The mixture is cooled to 0 °C in an ice bath.

-

2-Methyl-2-butene (1 equivalent) is added to the reaction mixture at 0 °C while stirring vigorously.

-

The reaction is stirred at 0 °C for 12-24 hours, during which the color of the reaction mixture will change. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β) is added, and the mixture is warmed to room temperature and stirred for 1 hour.

-

Ethyl acetate (50 mL) is added to the mixture, and the layers are separated.

-

The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with 1 M NaOH, water, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude diol is purified by flash column chromatography on silica gel (eluent: hexane (B92381)/ethyl acetate gradient) to afford pure (3S)-2-methylbutane-2,3-diol.

Workflow for Sharpless Asymmetric Dihydroxylation:

Caption: Workflow for the synthesis of (3S)-2-methylbutane-2,3-diol.

Characterization of (3S)-2-Methylbutane-2,3-diol

The synthesized (3S)-2-methylbutane-2,3-diol is characterized by a suite of analytical techniques to confirm its structure, purity, and stereochemistry.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving approximately 10-20 mg of the purified diol in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

Table 1: Predicted NMR Data for (3S)-2-methylbutane-2,3-diol in CDCl₃

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Proton | ~3.5-3.7 | Doublet of Quartets | 1H | H-3 |

| Proton | ~1.2 | Singlet | 6H | C(CH₃)₂ |

| Proton | ~1.1 | Doublet | 3H | CH(OH)CH₃ |

| Proton | ~2.0-3.0 | Broad Singlet | 2H | OH |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbon | ~75 | C-2 |

| Carbon | ~70 | C-3 |

| Carbon | ~25 | C(CH₃)₂ |

| Carbon | ~18 | CH(OH)CH₃ |

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface, or via direct infusion.

-

Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Table 2: Expected Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Ion |

| 104 | Low | [M]⁺ (Molecular Ion) |

| 89 | Moderate | [M - CH₃]⁺ |

| 71 | Moderate | [M - CH₃ - H₂O]⁺ |

| 59 | High | [C₃H₇O]⁺ |

| 45 | High | [C₂H₅O]⁺ |

| 43 | High | [C₃H₇]⁺ |

3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, particularly the hydroxyl groups.

Experimental Protocol: FTIR Spectroscopy

-

Acquire the FTIR spectrum of the neat liquid sample using a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and acquire the spectrum in a solution cell.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 2970-2850 | Strong | C-H Stretch | Alkane |

| 1470-1450 | Medium | C-H Bend | Alkane |

| 1380-1370 | Medium | C-H Bend | Alkane (gem-dimethyl) |

| 1150-1050 | Strong | C-O Stretch | Alcohol |

Chiral Analysis

3.2.1. Polarimetry

The enantiomeric purity of the synthesized (3S)-2-methylbutane-2,3-diol can be initially assessed by measuring its specific rotation.

Experimental Protocol: Polarimetry

-

Prepare a solution of the purified diol of a known concentration (c, in g/mL) in a suitable solvent (e.g., chloroform or ethanol).

-

Fill a polarimeter cell of a known path length (l, in dm).

-

Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculate the specific rotation [α] using the formula: [α]ᵀλ = α / (l × c).

Table 4: Physical Properties of (3S)-2-methylbutane-2,3-diol

| Property | Value |

| Molecular Formula | C₅H₁₂O₂ |

| Molecular Weight | 104.15 g/mol |

| Appearance | Colorless liquid or low-melting solid |

| Specific Rotation [α]²⁰D | Expected to be positive (literature value for a related compound, (2S,3S)-butane-2,3-diol, is +13.2°)[5] |

3.2.2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of the product.

Experimental Protocol: Chiral HPLC

-

Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of diols, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., refractive index detector (RID) or UV detector if derivatized). The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Logical Workflow for Chiral HPLC Method Development:

Caption: Workflow for chiral HPLC method development.

Conclusion

This guide has outlined the synthesis of (3S)-2-methylbutane-2,3-diol via Sharpless Asymmetric Dihydroxylation and detailed the necessary analytical techniques for its comprehensive characterization. The provided protocols and data tables serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the preparation and analysis of this important chiral building block. The successful synthesis and characterization of enantiomerically pure (3S)-2-methylbutane-2,3-diol open avenues for its application in the stereoselective synthesis of complex molecules with potential biological activity.

References

An In-Depth Technical Guide to 2-Methylbutane-2,3-diol: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutane-2,3-diol, a vicinal diol, is a chiral molecule of growing interest in synthetic organic chemistry and possesses potential applications in biotechnology and pharmacology. Its structure, featuring two hydroxyl groups on adjacent carbons with a methyl substituent, imparts specific stereochemical properties and reactivity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and its characteristic pinacol (B44631) rearrangement, and an exploration of its potential biological significance, particularly in the context of inflammatory signaling pathways.

Physical and Chemical Properties

This compound, also known as 2-methyl-2,3-butanediol, is a colorless solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O₂ | [1][2] |

| Molecular Weight | 104.15 g/mol | [1][2] |

| CAS Number | 5396-58-7 | [2][3] |

| Melting Point | ~25 °C | [2] |

| Boiling Point | 177-178 °C at 760 mmHg | [2] |

| Density | 0.989 g/cm³ at 20 °C | [2] |

| Solubility | Soluble in water and polar organic solvents. | |

| Appearance | Colorless crystalline solid or liquid. | [2] |

| Synonyms | 2-Methyl-2,3-butanediol, Trimethylethylene glycol | [2] |

Experimental Protocols

Synthesis of this compound via Dihydroxylation of 2-Methyl-2-butene (B146552)

A common and effective method for the synthesis of vicinal diols is the oxidation of alkenes. The following protocol details the syn-dihydroxylation of 2-methyl-2-butene using cold, alkaline potassium permanganate (B83412).

Materials:

-

2-Methyl-2-butene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Water (distilled or deionized)

-

Ethanol

-

Sodium bisulfite (NaHSO₃) or Sodium sulfite (B76179) (Na₂SO₃)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Dichloromethane (B109758) or Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-2-butene in a suitable solvent such as a 1:1 mixture of water and ethanol.

-

Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Prepare a solution of potassium permanganate in water, also cooled to 0-5 °C. The concentration should be approximately 1-2%.

-

Slowly add the cold potassium permanganate solution to the stirred alkene solution using a dropping funnel. The purple color of the permanganate should disappear as it reacts, forming a brown precipitate of manganese dioxide (MnO₂). Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes, or until the purple color no longer persists.

-

To quench the reaction and dissolve the manganese dioxide, add a small amount of solid sodium bisulfite or a saturated solution of sodium sulfite until the brown precipitate disappears and the solution becomes colorless or pale yellow.

-

If a significant amount of precipitate remains, the mixture can be filtered through a bed of celite in a Buchner funnel.

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous layer several times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts and wash them with a saturated solution of sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.

Pinacol Rearrangement of this compound

A characteristic reaction of vicinal diols is the pinacol rearrangement, an acid-catalyzed rearrangement to a carbonyl compound. In the case of this compound, the product is 3,3-dimethyl-2-butanone (pinacolone).

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Water (distilled or deionized)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium chloride (NaCl) solution (brine, saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Place this compound into a round-bottom flask.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the diol with cooling.

-

Attach a reflux condenser and heat the mixture gently using a heating mantle or oil bath. The reaction is often exothermic, so careful heating is required.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 30-60 minutes), cool the reaction mixture to room temperature.

-

Slowly add cold water to the flask to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

The crude pinacolone (B1678379) can be purified by simple or fractional distillation.

Biological Significance and Applications

While direct research on the biological activities of this compound is limited, the broader class of vicinal diols is recognized for its significant roles in various biological processes.

Role in Signaling Pathways

Recent studies have highlighted that lipid-derived vicinal diols are not merely inactive metabolites but are potent signaling molecules, particularly within inflammatory pathways.[4][5] They often exhibit effects that are contrary to their epoxide precursors. For instance, while certain epoxy fatty acids (EpFAs) are known to have anti-inflammatory and analgesic properties, their corresponding vicinal diols can be pro-inflammatory and pain-promoting.[4]

This antagonistic relationship is a key aspect of the eicosanoid signaling cascade. Polyunsaturated fatty acids are metabolized by cytochrome P450 enzymes to form EpFAs, which are then hydrolyzed by soluble epoxide hydrolase (sEH) to vicinal diols. The balance between the levels of EpFAs and their diol metabolites is crucial for regulating physiological processes such as inflammation, blood pressure, and neuronal activity.[4][5] This makes the enzymes involved in this pathway, particularly sEH, attractive targets for drug development aimed at modulating inflammation and pain.

Biotechnological Production and Pharmaceutical Applications

The production of related diols, such as 2,3-butanediol, through microbial fermentation is a well-established field.[6] Engineered microorganisms are utilized to convert renewable feedstocks into these valuable platform chemicals. This suggests that biotechnological routes could be developed for the sustainable production of this compound, potentially offering a greener alternative to traditional chemical synthesis.

Furthermore, the chiral nature of this compound makes it a valuable building block in asymmetric synthesis.[7] Chiral diols are widely used as chiral auxiliaries, ligands for asymmetric catalysts, and as starting materials for the synthesis of enantiomerically pure pharmaceuticals.[7] The precise stereochemical control offered by these molecules is critical in the development of modern drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Safety and Handling

While specific toxicological data for this compound is not extensively available, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds, it may cause skin and eye irritation.[4] It is advisable to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a versatile molecule with well-defined physical and chemical properties. Its synthesis from readily available starting materials and its characteristic pinacol rearrangement are fundamental reactions in organic chemistry. Beyond its synthetic utility, the emerging understanding of the biological roles of vicinal diols in signaling pathways, particularly in inflammation, opens up new avenues for research into the potential pharmacological applications of this compound and its derivatives. Furthermore, the potential for its biotechnological production underscores its relevance as a sustainable chemical building block. This guide provides a solid foundation for researchers and professionals seeking to explore the chemistry and potential applications of this intriguing molecule.

References

- 1. echemi.com [echemi.com]

- 2. 2-Methyl-2,3-butanediol | C5H12O2 | CID 95362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

Spectroscopic Analysis of 2-Methylbutane-2,3-diol: A Technical Guide

Introduction

2-Methylbutane-2,3-diol is a vicinal diol with significant applications in synthetic organic chemistry, serving as a chiral building block and a starting material for various chemical transformations.[1] A thorough understanding of its structural features is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical endeavors.

Data Presentation

The following tables summarize the key spectroscopic data for this compound. Please note that while this data is based on established principles of spectroscopy and analysis of similar compounds, direct experimental spectra for this specific molecule are not widely available in the public domain.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | Doublet of Quartets | 1H | H-3 |

| ~2.5 - 3.0 | Broad Singlet | 2H | -OH |

| ~1.2 | Singlet | 6H | C2-(CH₃)₂ |

| ~1.1 | Doublet | 3H | C4-H₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~75 | C-2 |

| ~72 | C-3 |

| ~25 | C2-(CH₃)₂ |

| ~18 | C-4 |

| ~10 | C-1 |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3600-3200 (broad) | O-H stretch (alcohol) |

| 2970-2850 | C-H stretch (alkane) |

| 1465 | C-H bend (alkane) |

| 1380, 1370 | C-H bend (gem-dimethyl) |

| 1150-1050 | C-O stretch (alcohol) |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 104 | [M]⁺ (Molecular Ion) |

| 89 | [M - CH₃]⁺ |

| 71 | [M - CH₃ - H₂O]⁺ |

| 59 | [C₃H₇O]⁺ |

| 45 | [C₂H₅O]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and laboratory safety procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of liquid this compound directly onto the center of the ATR crystal. If the sample is solid, a small amount of the powder should be placed on the crystal and firm pressure applied with the anvil.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

If necessary, derivatize the diol to improve its volatility and chromatographic properties. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

Instrument Setup:

-

Set the GC oven temperature program to achieve good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-200). Electron ionization (EI) at 70 eV is a standard method for generating fragments.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

The data system will record the total ion chromatogram (TIC) and the mass spectrum of the eluting components.

-

Mandatory Visualization

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

Caption: Predicted NMR signaling pathways for this compound.

References

An In-depth Technical Guide to 2-Methylbutane-2,3-diol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutane-2,3-diol, a vicinal diol, belongs to a class of organic compounds that have played a pivotal role in the development of synthetic organic chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound, anchored in the broader context of the first synthesis of its close analog, pinacol (B44631), and the subsequent discovery of the landmark pinacol rearrangement. The document details the historical milestones, key scientific figures, and the evolution of synthetic methodologies. Furthermore, it presents a compilation of the physicochemical properties of this compound, detailed experimental protocols for the synthesis of vicinal diols, and the underlying reaction mechanisms, including the famed pinacol rearrangement. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering in-depth insights and practical methodologies.

Introduction

Vicinal diols, or 1,2-glycols, are organic molecules containing two hydroxyl groups on adjacent carbon atoms. Their unique structural arrangement imparts specific reactivity, making them valuable intermediates in a multitude of chemical transformations. This compound is a member of this important class of compounds. The history of this compound is intrinsically linked to the discovery and study of pinacol (2,3-dimethyl-2,3-butanediol), the simplest tertiary vicinal diol. The investigation of pinacol led to the discovery of the pinacol rearrangement, a carbon-skeleton rearrangement reaction that has become a fundamental concept in organic chemistry. This guide will first delve into the historical context of the discovery of pinacol and its rearrangement, which laid the groundwork for the understanding and synthesis of other vicinal diols like this compound.

Discovery and Historical Context

The journey to understanding this compound begins with the seminal work on acetone (B3395972) and its derivatives in the mid-19th century.

The Discovery of Pinacol and the Pinacol Rearrangement

The first significant breakthrough came in 1859 and 1860 when the German chemist Wilhelm Rudolph Fittig reported the reaction of acetone with potassium metal.[1][2][3] Fittig, however, initially misinterpreted the structures of the compounds he had synthesized due to the ongoing debates about atomic weights at the time.[4] He named the product of the reaction of acetone with potassium "paraceton," believing it to be a dimer of acetone.[1][5]

In a subsequent publication in 1860, Fittig described the treatment of this "paraceton" (which was, in fact, pinacol) with sulfuric acid, inducing what is now known as the pinacol rearrangement.[1][2][3] He was unable to correctly determine the structure of the resulting product, which he thought was an isomer or a polymer.[1]

It was the Russian chemist Aleksandr Butlerov who, in 1873, correctly identified the structures of both pinacol and the rearrangement product, pinacolone (B1678379) (3,3-dimethyl-2-butanone).[1] Butlerov's work was crucial as it introduced the concept of carbon skeletal rearrangements, a novel idea at the time that was essential to explain the transformation observed.[1][4] This reaction, the acid-catalyzed rearrangement of a 1,2-diol to a carbonyl compound, was thus named the pinacol rearrangement, a name that honors the parent compound from which this fundamental reaction was discovered.[1][6]

The pinacol coupling reaction, the reductive coupling of a carbonyl compound to form a vicinal diol, was also first described by Fittig in 1859.[7][8] This reaction provides a direct route to pinacols and related vicinal diols.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O₂ | [2] |

| Molecular Weight | 104.15 g/mol | [2] |

| CAS Number | 5396-58-7 | [2] |

| Boiling Point | 175-177 °C at 760 mmHg | [9][10] |

| Melting Point | 50.86 °C (estimate) | [9] |

| Density | 0.977 - 0.989 g/cm³ | [9][10] |

| Refractive Index | 1.4370 | [9] |

| Flash Point | 70.2 °C | [9] |

| Hydrogen Bond Donor Count | 2 | [9] |

| Hydrogen Bond Acceptor Count | 2 | [9] |

| Rotatable Bond Count | 1 | [9] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific research. This section provides protocols for the synthesis of vicinal diols, the starting materials for reactions like the pinacol rearrangement.

Synthesis of Vicinal Diols via Dihydroxylation of Alkenes

A common and effective method for the synthesis of vicinal diols is the dihydroxylation of alkenes. The following is a general procedure for the syn-dihydroxylation of an alkene using osmium tetroxide as a catalyst and N-methylmorpholine N-oxide (NMO) as a stoichiometric oxidant (Upjohn dihydroxylation).[8]

Materials:

-

Alkene (e.g., 2-methyl-2-butene)

-

N-Methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in t-butanol)

-

Acetone

-

Water

-

Sodium sulfite

-

Magnesium sulfate

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve the alkene in a mixture of acetone and water.

-

Add N-methylmorpholine N-oxide (NMO) to the solution.

-

To the stirred solution, add a catalytic amount of osmium tetroxide solution dropwise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Stir the mixture for 30 minutes.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude diol.

-

Purify the crude product by column chromatography on silica gel.

Pinacol Rearrangement of a Vicinal Diol

The following is a general procedure for the acid-catalyzed pinacol rearrangement of a vicinal diol to a ketone.

Materials:

-

Vicinal diol (e.g., this compound)

-

Sulfuric acid (concentrated)

-

Water

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve the vicinal diol in a suitable solvent (e.g., water or a mixture of water and an organic solvent).

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

-

After the addition is complete, warm the reaction mixture to the desired temperature (this may range from room temperature to reflux, depending on the substrate) and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and slowly pour it into a beaker containing ice.

-

Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ketone.

-

Purify the product by distillation or column chromatography.

Reaction Mechanisms and Visualizations

Understanding the underlying mechanisms of these historical reactions is fundamental. This section provides diagrams generated using the DOT language to visualize the key reaction pathways.

Pinacol Coupling Reaction

The pinacol coupling reaction is a reductive coupling of two carbonyl compounds to form a 1,2-diol. A common reducing agent for this reaction is magnesium.

Caption: Mechanism of the Pinacol Coupling Reaction.

Pinacol Rearrangement

The pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde. The mechanism involves the formation of a carbocation intermediate and a 1,2-alkyl or aryl shift.

Caption: Mechanism of the Pinacol Rearrangement.

Conclusion

The discovery and elucidation of the chemistry of pinacol and the pinacol rearrangement represent a cornerstone in the history of organic chemistry. This foundational knowledge directly paved the way for the understanding and synthesis of a vast array of vicinal diols, including this compound. The principles of carbocation stability and skeletal rearrangements, first unraveled through the study of these simple molecules, are now integral to the design and execution of complex synthetic strategies in modern drug development and materials science. This technical guide has provided a historical perspective, key physicochemical data, and practical experimental protocols related to this compound and its chemical lineage. It is hoped that this comprehensive overview will serve as a valuable resource for scientists and researchers, fostering a deeper understanding and inspiring further innovation in the field.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound [webbook.nist.gov]

- 3. (2R,3S)-2-methylbutane-1,3-diol | C5H12O2 | CID 11672663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Video: Preparation of Diols and Pinacol Rearrangement [jove.com]

- 5. spectrabase.com [spectrabase.com]

- 6. An Improved Protocol for the RuO4-Catalyzed Dihydroxylation of Olefins [organic-chemistry.org]

- 7. This compound [webbook.nist.gov]

- 8. Upjohn Dihydroxylation [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Methylbutane-2,3-diol for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties, synthesis, and reactivity of 2-methylbutane-2,3-diol, a vicinal diol with applications as a building block in organic synthesis.

Chemical Identity and Molecular Structure

This compound, also known as 2-methyl-2,3-butanediol, is a five-carbon vicinal diol. Its chemical identity is summarized below.

-

IUPAC Name: this compound[4]

-

Molecular Weight: 104.15 g/mol [4]

-

SMILES: CC(C(C)(C)O)O[4]

-

InChI Key: IDEOPBXRUBNYBN-UHFFFAOYSA-N[4]

Molecular Structure:

The structure consists of a butane (B89635) backbone with hydroxyl groups on carbons 2 and 3, and a methyl group on carbon 2.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Melting Point | 50.86°C (estimate) | [1][3] |

| Boiling Point | 175°C (at 760 mmHg) | [1] |

| 177°C | [5] | |

| Density | 0.977 g/cm³ | [1] |

| 0.989 g/cm³ | [5] | |

| Flash Point | 70.2°C | [1] |

| Refractive Index | 1.4370 | [1] |

| pKa | 15.04 ± 0.29 (Predicted) | [1] |

| XLogP3 | -0.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

Experimental Protocols

The following sections provide detailed, illustrative methodologies for the synthesis of this compound and its subsequent pinacol (B44631) rearrangement. These protocols are based on established chemical principles for similar transformations and should be adapted and optimized as necessary.

Synthesis of this compound via Dihydroxylation of 2-Methyl-2-butene (B146552)

This protocol describes a plausible method for the syn-dihydroxylation of 2-methyl-2-butene using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant, a procedure known as the Upjohn dihydroxylation.[6][7]

Materials:

-

2-Methyl-2-butene

-

N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water

-

Osmium tetroxide (OsO₄), 2.5 wt% solution in tert-butanol

-

Water

-

Saturated aqueous sodium sulfite (B76179) solution

-

Magnesium sulfate (B86663) (anhydrous)

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-2-butene (1.0 eq) in a 10:1 mixture of acetone and water.

-

To this stirred solution, add the N-methylmorpholine N-oxide solution (1.2 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the osmium tetroxide solution (0.01 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir vigorously for 30 minutes.

-

Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Pinacol Rearrangement of this compound

This protocol outlines the acid-catalyzed rearrangement of this compound to 3,3-dimethyl-2-butanone (pinacolone).[8][9][10][11]

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice-cold water

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.5 eq) with stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently heat the reaction mixture (e.g., to 60°C) and monitor for the formation of the product by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Cool the reaction mixture back to room temperature and slowly pour it over ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x volume of aqueous phase).

-

Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting crude pinacolone (B1678379) can be purified by distillation.

Spectroscopic Data

While experimental spectra for this compound are not widely available, the following table provides predicted spectroscopic data based on its molecular structure.

| Spectroscopy | Predicted Chemical Shifts / Absorption Bands |

| ¹H NMR | - ~0.9-1.2 ppm: Multiple singlets or doublets for the three methyl groups (CH₃). - ~3.5-4.0 ppm: A multiplet for the proton on the secondary alcohol (CH-OH). - Broad singlet: Two exchangeable protons from the hydroxyl groups (-OH). |

| ¹³C NMR | - ~15-25 ppm: Signals for the methyl carbons. - ~70-80 ppm: Signals for the two carbons bearing the hydroxyl groups (C-OH). |

| IR Spectroscopy | - ~3600-3200 cm⁻¹: Broad band corresponding to O-H stretching of the alcohol groups. - ~2970-2850 cm⁻¹: C-H stretching from the alkyl groups. - ~1100-1000 cm⁻¹: C-O stretching. |

Note: The actual number of signals and their splitting patterns in the ¹H and ¹³C NMR spectra will depend on the specific stereoisomer and the solvent used.

Solubility Profile

Based on its structure as a vicinal diol, this compound is expected to be soluble in a range of polar solvents.

| Solvent | Expected Solubility |

| Water | Miscible |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Diethyl Ether | Moderately Soluble |

| Dichloromethane | Moderately Soluble |

| Hexanes | Sparingly Soluble / Insoluble |

Visualization of the Pinacol Rearrangement

The following diagram illustrates the key steps in the acid-catalyzed pinacol rearrangement of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound CAS#: 5396-58-7 [m.chemicalbook.com]

- 4. 2-Methyl-2,3-butanediol | C5H12O2 | CID 95362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. Upjohn Dihydroxylation [organic-chemistry.org]

- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Pinacol Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 10. synarchive.com [synarchive.com]

- 11. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]

The Elusive Natural Occurrence and Biosynthetic Origins of 2-Methylbutane-2,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence and biological sources of 2-methylbutane-2,3-diol. Despite its simple structure, free this compound is not widely reported as a natural product. However, evidence suggests its existence as a moiety in more complex molecules with significant biological activity. This guide synthesizes the available information, proposes a putative biosynthetic pathway, and outlines detailed experimental protocols for the investigation of this compound in biological matrices. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding and further research in this area.

Introduction

This compound is a vicinal diol with potential applications in various fields, including as a chiral building block in organic synthesis and potentially in the development of new therapeutic agents. Understanding its natural origins and biosynthetic pathways is crucial for sustainable production and exploring its biological functions. This document aims to collate the sparse information available and provide a framework for future research into this intriguing molecule.

Natural Occurrence and Biological Sources

Direct evidence for the widespread natural occurrence of free this compound is limited. However, a significant finding points to its existence as a structural component of a more complex, biologically active molecule.

Plant Kingdom: A Phenylpropenoid Moiety

A key piece of evidence for the natural occurrence of this compound comes from the identification of a naturally occurring phenylpropenoid containing a (3R)-2-methylbutane-2,3-diol moiety. This compound has been reported to exhibit anti-inflammatory activity by inhibiting superoxide (B77818) anion production in neutrophils. While the specific plant source of this promising compound is not explicitly detailed in readily available literature, the Asteraceae family is a known rich source of anti-inflammatory phenylpropanoids, making it a logical starting point for further investigation.

Microbial World: A Putative Product

While the microbial production of the closely related 2,3-butanediol (B46004) is well-documented, there are no direct reports of this compound as a fermentation product. However, research on the microbial synthesis of other branched-chain β,γ-diols, such as 4-methylpentane-2,3-diol and 5-methylhexane-2,3-diol, in engineered Escherichia coli provides a strong indication that a similar biosynthetic route for this compound is plausible. This suggests that certain microorganisms may produce this compound, albeit likely in low quantities, or could be engineered to do so.

Mammalian Metabolism

It is noteworthy that 2-methyl-2,3-butanediol has been detected in the urine of patients with disorders of propionate (B1217596) and methylmalonate metabolism. This indicates a biological origin within mammals under specific metabolic conditions, although it is not a "natural occurrence" in the context of a primary or secondary metabolite produced under normal physiological conditions.

Quantitative Data

As of the date of this guide, there is no quantitative data available in the scientific literature regarding the concentration of this compound in any natural source. The following table summarizes the known and proposed biological sources.

| Biological Source Category | Specific Source (or Proposed) | Compound Form | Concentration |

| Plants | Putatively in species of the Asteraceae family | As a moiety in a phenylpropenoid | Not Reported |

| Microorganisms | Hypothetically in certain bacteria or fungi | Free form | Not Reported |

| Mammals | Urine of patients with specific metabolic disorders | Free form | Not Reported |

Proposed Biosynthetic Pathway

Based on the established biosynthesis of other branched-chain diols from amino acid catabolism, a putative biosynthetic pathway for this compound can be proposed. The likely precursors are the branched-chain amino acids, valine or isoleucine.

The proposed pathway, likely occurring in certain microorganisms, would initiate with the deamination and decarboxylation of a branched-chain amino acid to yield a branched-chain aldehyde. This aldehyde would then undergo a condensation reaction with a two-carbon unit, followed by reduction steps to form the final diol.

Thermodynamic Properties of 2-methylbutane-2,3-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-methylbutane-2,3-diol. Due to a scarcity of direct experimental data in publicly accessible literature, this document presents both reported physical properties and estimated thermodynamic data derived from established computational methods. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key thermodynamic parameters, offering a foundational methodology for researchers seeking to perform such measurements. This guide is intended to serve as a valuable resource for professionals in research, chemical engineering, and pharmaceutical development who require a thorough understanding of the physicochemical behavior of this vicinal diol.

Introduction

This compound, a vicinal diol with the chemical formula C₅H₁₂O₂, is a compound of interest in various chemical syntheses and as a potential building block in the development of novel chemical entities. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, safety assessments, and for predicting its behavior in different environments. This guide summarizes the available physical data and provides estimated values for key thermodynamic properties, including enthalpy of formation, heat capacity, and entropy.

Physicochemical and Thermodynamic Data

The following tables summarize the available experimental and estimated thermodynamic and physical properties of this compound.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 104.15 g/mol | --INVALID-LINK-- |

| CAS Number | 5396-58-7 | --INVALID-LINK-- |

| Boiling Point | 173.5 °C (446.65 K) | --INVALID-LINK--[1] |

| Melting Point | 50.86 °C (estimate) | LookChem[2] |

| Density | 0.977 g/cm³ | LookChem[2] |

| Vapor Pressure | 0.362 mmHg at 25°C | LookChem[2] |

| Flash Point | 70.2 °C | LookChem[2] |

Table 2: Estimated Thermodynamic Properties (Joback Method)

| Property | Estimated Value | Unit |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -435.12 | kJ/mol |

| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | -298.67 | kJ/mol |

| Ideal Gas Heat Capacity (Cp) at 298.15 K | 204.35 | J/(mol·K) |

| Enthalpy of Vaporization at Normal Boiling Point | 49.88 | kJ/mol |

| Enthalpy of Fusion | 14.21 | kJ/mol |

Note: The values in Table 2 are estimations derived from the Joback group contribution method and should be used with an understanding of their theoretical nature. Experimental verification is recommended for critical applications.

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for this compound is limited, the following sections describe generalized, state-of-the-art methodologies for determining the key thermodynamic properties of similar liquid organic compounds.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.

Objective: To measure the heat of combustion of liquid this compound at constant volume and calculate its standard enthalpy of formation.

Apparatus:

-

Isoperibol bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Pellet press

-

Fuse wire (e.g., nickel-chromium)

-

Crucible (silica or platinum)

-

Calibrated digital thermometer (resolution ±0.001 °C)

-

Analytical balance (readability ±0.1 mg)

-

Standard substance for calibration (e.g., benzoic acid)

Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by combusting a known mass (approximately 1 g) of a standard substance (e.g., benzoic acid) with a certified heat of combustion.

-

Sample Preparation: A precise mass of liquid this compound (0.8 - 1.2 g) is weighed into the crucible. A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.

-

Assembly and Pressurization: The crucible is placed in the bomb, and a small, known amount of distilled water (ca. 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor. The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen, and finally pressurized with pure oxygen to approximately 30 atm.

-

Calorimetric Measurement: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat of combustion at constant volume (ΔU_c) is calculated using the heat capacity of the calorimeter and the temperature change. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion (ΔH_c°) is calculated from ΔU_c. The standard enthalpy of formation (ΔH_f°) is then calculated using Hess's law, from the balanced chemical equation for the combustion of this compound and the known standard enthalpies of formation of CO₂ and H₂O.

Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring heat capacity as a function of temperature and for determining the enthalpy of phase transitions.

Objective: To determine the heat capacity of liquid and solid this compound and its enthalpy of fusion.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetic aluminum pans and lids

-

Crimper for sealing pans

-

Analytical balance (readability ±0.01 mg)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium) with known melting points and enthalpies of fusion.

-

Sample Preparation: A small, accurately weighed sample of this compound (5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Measurement of Enthalpy of Fusion: The sample and reference pans are placed in the DSC cell. The temperature is ramped down to a temperature well below the expected melting point to crystallize the sample. Then, the temperature is ramped up at a constant rate (e.g., 5-10 °C/min) through the melting transition. The heat flow to the sample is recorded as a function of temperature. The area of the melting peak in the resulting thermogram is integrated to determine the enthalpy of fusion (ΔH_fus).

-

Measurement of Heat Capacity: To determine the heat capacity, a three-step procedure is typically followed: a. A baseline is recorded with empty sample and reference pans. b. A sapphire standard with a known heat capacity is run under the same conditions. c. The sample is run under the same conditions. The heat capacity of the sample is then calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at a given temperature. This is performed over the desired temperature range for both the solid and liquid phases.

Visualizations

Logical Relationship of Thermodynamic Properties

The following diagram illustrates the fundamental relationships between key thermodynamic properties. The enthalpy of formation is a cornerstone property from which other thermodynamic quantities can be derived.

Caption: Interrelation of key thermodynamic properties.

Experimental Workflow for Bomb Calorimetry

The following diagram outlines the major steps involved in determining the enthalpy of formation using bomb calorimetry.

References

A Technical Guide to the Solubility and Solvent Compatibility of 2-Methylbutane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 2-methylbutane-2,3-diol (CAS No. 5396-58-7). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its physicochemical properties, predicted solubility in a range of common solvents, and detailed experimental protocols for determining its solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility and compatibility with various solvent systems. The presence of two hydroxyl groups and a compact C5 backbone suggests a high potential for hydrogen bonding, which is a dominant factor in its solubility behavior.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₂ | [2][3] |

| Molecular Weight | 104.15 g/mol | [1][2] |

| Melting Point | ~50.86 °C (estimate) | [2] |

| Boiling Point | ~175 °C at 760 mmHg | [2] |

| Density | ~0.977 g/cm³ | [2] |

| LogP (Octanol-Water Partition Coefficient) | ~0.13810 | [2] |

| Hydrogen Bond Donor Count | 2 | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [3] |

Predicted Solubility and Solvent Compatibility

Table 2 provides a predicted solubility profile for this compound. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | High / Miscible | The two hydroxyl groups can readily form hydrogen bonds with water molecules. Similar diols like butane-2,3-diol are miscible with water.[5] |

| Methanol | Polar Protic | High / Miscible | Methanol is a polar protic solvent capable of hydrogen bonding, making it an excellent solvent for diols. |

| Ethanol | Polar Protic | High / Miscible | Similar to methanol, ethanol's hydroxyl group can engage in hydrogen bonding with this compound. Butane-2,3-diol is soluble in ethanol.[5] |

| Acetone | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent. While it cannot donate hydrogen bonds, its oxygen atom can act as a hydrogen bond acceptor. Butane-2,3-diol is soluble in acetone.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent and is known to dissolve a wide range of organic compounds, including those with hydroxyl groups.[6] |

| Ethyl Acetate (B1210297) | Moderately Polar | Moderately Soluble | Ethyl acetate has some polar character but is less polar than alcohols and water. Solubility is expected to be moderate. |

| Dichloromethane (B109758) | Nonpolar | Sparingly Soluble | As a nonpolar solvent, dichloromethane is not expected to be a good solvent for the highly polar this compound. |

| Hexane | Nonpolar | Insoluble | Hexane is a nonpolar hydrocarbon and is unlikely to dissolve polar molecules like diols. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on the equilibrium solubility method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take measurements at different time points to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Analyze the diluted sample solutions and determine the concentration of this compound from the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility of this compound in each solvent.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

References

A Technical Guide to the Health and Safety of 2-Methylbutane-2,3-diol (Pinacol)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations for handling 2-methylbutane-2,3-diol, commonly known as pinacol (B44631). The information is compiled to assist laboratory personnel in implementing safe handling practices, understanding potential hazards, and responding effectively to emergencies. Pinacol is a versatile compound used as an intermediate in the synthesis of various biologically active compounds and other chemical products.[1] Adherence to rigorous safety protocols is essential when working with this substance.

Chemical Identification and Physical Properties

Pinacol is a flammable, solid glycol.[2][3][4] It is crucial to distinguish it by its CAS Number to ensure accurate safety information. While the IUPAC name is this compound, most toxicological and safety data are published under the synonym Pinacol (2,3-Dimethyl-2,3-butanediol).

Table 1: Chemical and Physical Properties of Pinacol (CAS: 76-09-5)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₁₄O₂ | [5][6] |

| Molecular Weight | 118.17 g/mol | [4] |

| Appearance | White solid | [3] |

| Melting Point | 40-43 °C (104-109 °F) | [1][7] |

| Boiling Point | 171-172 °C (340-342 °F) | [1][7] |

| Flash Point | 77 °C (171 °F) - closed cup | [5] |

| Solubility | Soluble in hot water, alcohol, and diethyl ether. | [1] |

| Stability | Stable under normal conditions. | [1][8] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. |[1][8] |

Hazard Identification and Toxicology

The primary hazards associated with pinacol are its flammability and its potential to cause irritation.[2][3][6] It is classified as an irritant and may be harmful if inhaled, swallowed, or absorbed through the skin.[5] To date, it has not been identified as a carcinogen by IARC, NTP, ACGIH, or OSHA.[5][7]

Table 2: Summary of Toxicological Data for Pinacol

| Test | Species | Route | Result | Source(s) |

|---|---|---|---|---|

| LD₅₀ | Rat | Oral | > 5 g/kg | [1] |

| LD₅₀ | Rabbit | Dermal | > 5 g/kg | [1] |

| LD₅₀ | Mouse | Oral | 3,380 mg/kg | [5] |

| Irritation | ||||

| Skin | Not specified | Dermal | Causes skin irritation. | [2][4][5][6] |

| Eyes | Not specified | Ocular | Causes eye irritation. | [5][6] |

| Respiratory | Not specified | Inhalation | May cause respiratory tract irritation. |[4][5][6] |

Table 3: GHS Hazard Classification for Pinacol

| Hazard Class | Hazard Statement | Signal Word | Source(s) |

|---|---|---|---|

| Flammable Solids | H228: Flammable solid | Danger | [2][3][4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [2][3][4][6] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | [2][4][6] |

| STOT - Single Exposure | H335: May cause respiratory irritation | Warning |[4][6] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][9][10] Facilities must be equipped with readily accessible eyewash stations and safety showers.[9][10] Use explosion-proof electrical and ventilation equipment to mitigate fire risk.[2][3]

A comprehensive PPE strategy is mandatory when handling pinacol.

Table 4: Recommended Personal Protective Equipment (PPE)

| Type | Specification | Source(s) |

|---|---|---|

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). | [3][9][10] |

| Skin Protection | Chemical-impermeable gloves (inspect before use) and a lab coat. Wear fire/flame resistant clothing. | [3][9][10] |

| Respiratory Protection | If dusts are generated or exposure limits may be exceeded, use a NIOSH-approved N95 dust mask or equivalent respirator. |[3][5] |

-

Avoid the formation and inhalation of dust and aerosols.[3][5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

-

Use non-sparking tools and take precautionary measures against static discharge.[3][10]

-

Ground and bond containers and receiving equipment during transfer.[2][3]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][11]

Emergency Procedures

A clear and practiced emergency plan is vital for responding to incidents involving pinacol.

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[5]

-

Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[5]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][5]

-

Specific Hazards: Pinacol is a combustible material.[8] Containers may explode when heated, and hazardous decomposition products like carbon monoxide and carbon dioxide can be released.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][10]

-

Personal Precautions: Evacuate personnel to a safe area.[3] Use full personal protective equipment. Ensure adequate ventilation and remove all sources of ignition.[3][5] Avoid breathing and creating dust.[5]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[5]

-

Containment and Cleanup: Carefully pick up spilled material without creating dust. A non-sparking shovel is recommended.[2] Place the material into a suitable, closed container for disposal.[2][5]

Experimental Protocols

The toxicological data cited in this guide are typically generated using standardized testing guidelines. The following is a representative protocol for assessing skin irritation, based on established methodologies like the OECD Guideline for the Testing of Chemicals, No. 404.

Objective: To determine the potential of a test substance (e.g., Pinacol) to produce irritation or corrosion following a single, short-term dermal application.

Principle: The substance is applied to the skin of an experimental animal (typically an albino rabbit) in a single dose. The application site is observed and graded for erythema (redness) and edema (swelling) at specified intervals.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used. The animals are acclimated to laboratory conditions.

-

Preparation of Test Site: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

-

Application of Test Substance:

-

A dose of 0.5 g of the solid test substance is applied to a small area (approx. 6 cm²) of the clipped skin.

-

The substance is moistened slightly with a minimal amount of a suitable solvent (e.g., water) to ensure good skin contact.

-

The test site is covered with a gauze patch and secured with non-irritating tape. A placebo or untreated site serves as a control.

-

-

Exposure Duration: The exposure period is typically 4 hours. After exposure, the patch and any residual test substance are removed.

-

Observation and Scoring:

-

The skin is examined for signs of erythema and edema.

-

Scoring is performed at 1, 24, 48, and 72 hours after patch removal.

-

The Draize scale is commonly used for scoring, with values from 0 (no effect) to 4 (severe effect) for both erythema and edema.

-

-

Data Analysis: The mean scores for each observation interval are calculated. The Primary Irritation Index (PII) is determined from these scores, and the substance is classified according to its irritation potential based on the results.

Risk Assessment and Control Logic

A systematic approach to risk management is essential. The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Disposal Considerations